2-Amino-2-(5-(dimethylamino)furan-2-yl)acetic acid
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Overview
Description
2-Amino-2-(5-(dimethylamino)furan-2-yl)acetic acid is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(5-(dimethylamino)furan-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the radical bromination of a precursor compound, followed by subsequent reactions to introduce the amino and dimethylamino groups . The reaction conditions typically involve the use of N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(5-(dimethylamino)furan-2-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino or dimethylamino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-Amino-2-(5-(dimethylamino)furan-2-yl)acetic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may serve as enzyme inhibitors or activators.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-Amino-2-(5-(dimethylamino)furan-2-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(furan-2-yl)acetic acid: This compound lacks the dimethylamino group, which may affect its biological activity and chemical reactivity.
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: This compound has a different core structure but shares the furan moiety, which contributes to its biological activity.
Uniqueness
2-Amino-2-(5-(dimethylamino)furan-2-yl)acetic acid is unique due to the presence of both amino and dimethylamino groups, which enhance its reactivity and potential for forming diverse derivatives. This structural feature distinguishes it from other furan derivatives and contributes to its wide range of applications in scientific research and industry.
Properties
Molecular Formula |
C8H12N2O3 |
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Molecular Weight |
184.19 g/mol |
IUPAC Name |
2-amino-2-[5-(dimethylamino)furan-2-yl]acetic acid |
InChI |
InChI=1S/C8H12N2O3/c1-10(2)6-4-3-5(13-6)7(9)8(11)12/h3-4,7H,9H2,1-2H3,(H,11,12) |
InChI Key |
RHQSKXMROXFVNL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(O1)C(C(=O)O)N |
Origin of Product |
United States |
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